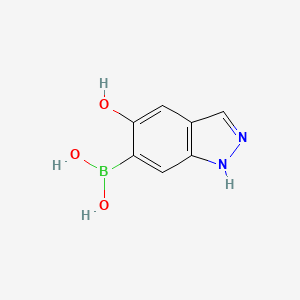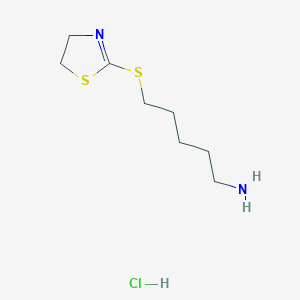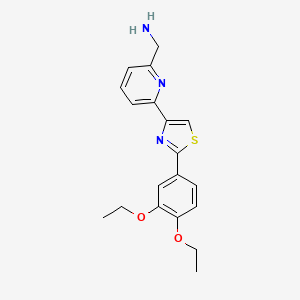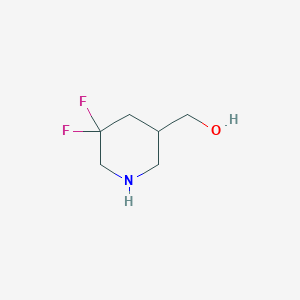![molecular formula C31H19Br B13652634 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] CAS No. 1911626-20-4](/img/structure/B13652634.png)
2-Bromo-2'-phenyl-9,9'-spirobi[fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2’-phenyl-9,9’-spirobi[fluorene] is a derivative of spirobifluorene, characterized by the presence of a bromine atom and a phenyl group attached to the spirobifluorene core. This compound is known for its high photoluminescence efficiency and good chemical stability, making it a valuable material in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’-phenyl-9,9’-spirobi[fluorene] typically involves the bromination of spirobifluorene derivatives. One common method includes dissolving 2-bromo-9-hydroxy-9-(2-biphenyl)fluorene in acetic acid containing hydrochloric acid, followed by refluxing to produce the desired compound . The reaction conditions often involve elevated temperatures and the use of strong acids to facilitate the bromination process.
Industrial Production Methods
Industrial production of 2-Bromo-2’-phenyl-9,9’-spirobi[fluorene] may involve bulk synthesis techniques, including custom synthesis and procurement of raw materials. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2’-phenyl-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in reactions involving 2-Bromo-2’-phenyl-9,9’-spirobi[fluorene] include strong acids like hydrochloric acid and oxidizing agents. Reaction conditions often involve elevated temperatures and controlled environments to ensure the desired transformations.
Major Products Formed
The major products formed from reactions involving 2-Bromo-2’-phenyl-9,9’-spirobi[fluorene] depend on the specific reaction type. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound.
Applications De Recherche Scientifique
2-Bromo-2’-phenyl-9,9’-spirobi[fluorene] has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Employed in studies involving photoluminescent materials and their interactions with biological systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Mécanisme D'action
The mechanism of action of 2-Bromo-2’-phenyl-9,9’-spirobi[fluorene] primarily involves its photoluminescent properties. The compound absorbs light and re-emits it, making it useful in applications requiring high photoluminescence efficiency. The molecular targets and pathways involved in its action depend on the specific application, such as its interaction with other materials in OLEDs or its behavior in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-9,9’-spirobi[9H-fluorene]: Another derivative of spirobifluorene with similar photoluminescent properties.
2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]: Used as a blue-emitting material in electroluminescent devices.
2,2’-Diamino-7-tert-butyl-9,9’-spirobi[fluorene]: A derivative with different functional groups, used in various chemical applications.
Uniqueness
2-Bromo-2’-phenyl-9,9’-spirobi[fluorene] is unique due to its combination of a bromine atom and a phenyl group, which enhances its photoluminescent efficiency and chemical stability. This makes it particularly valuable in applications requiring high-performance materials, such as OLEDs and other electronic devices.
Propriétés
Numéro CAS |
1911626-20-4 |
|---|---|
Formule moléculaire |
C31H19Br |
Poids moléculaire |
471.4 g/mol |
Nom IUPAC |
2'-bromo-2-phenyl-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C31H19Br/c32-22-15-17-26-24-11-5-7-13-28(24)31(30(26)19-22)27-12-6-4-10-23(27)25-16-14-21(18-29(25)31)20-8-2-1-3-9-20/h1-19H |
Clé InChI |
ZQAGVQFOHYDZIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=CC=CC=C6C7=C5C=C(C=C7)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-dimethoxyphenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13652560.png)



![1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13652591.png)



![7-Iodobenzo[d]isothiazole](/img/structure/B13652601.png)





